molecular formula C13H15ClN4S B2675578 Thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]- CAS No. 219139-36-3

Thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-

Cat. No. B2675578
CAS RN: 219139-36-3
M. Wt: 294.8
InChI Key: JBEURRGDHCSQDK-UHFFFAOYSA-N
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Description

Thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-' is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 308.81 g/mol. Thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-' is commonly used in the field of biochemistry, pharmacology, and toxicology due to its ability to interact with various biological systems.

Mechanism of Action

The mechanism of action of thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-' is not fully understood. However, it is believed to interact with various biological systems, including enzymes, receptors, and ion channels. It has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and xanthine oxidase. Thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-' has also been shown to interact with the GABA-A receptor, which is a target for many drugs used to treat anxiety and epilepsy.
Biochemical and Physiological Effects:
Thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-' has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various fungal species and to have antifungal activity. Thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-' has also been shown to inhibit the activity of various enzymes, including carbonic anhydrase and xanthine oxidase. It has been shown to interact with the GABA-A receptor, which is a target for many drugs used to treat anxiety and epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-' in lab experiments is its ability to interact with various biological systems. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their potential use as anticancer agents. Thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-' has also been studied for its potential use as an antifungal agent. One limitation of using thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-' in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on various cell lines, including human lung cancer cells.

Future Directions

There are several future directions for research on thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-' that could lead to new discoveries and applications. One direction is to study its potential use as an anticancer agent. Metal complexes containing thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-' have been studied for their potential use as anticancer agents. Further research could lead to the development of new anticancer drugs. Another direction is to study its potential use as an antifungal agent. Thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-' has been shown to inhibit the growth of various fungal species. Further research could lead to the development of new antifungal drugs.

Synthesis Methods

Thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-' can be synthesized by reacting 4-chlorophenyl isothiocyanate with 2-(1H-imidazol-1-yl)ethylamine in the presence of a solvent such as ethanol or methanol. The reaction is carried out under reflux conditions for several hours until the product is formed. The product is then purified by recrystallization using a suitable solvent.

Scientific Research Applications

Thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-' has been extensively used in scientific research due to its ability to interact with various biological systems. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their potential use as anticancer agents. Thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-' has also been studied for its potential use as an antifungal agent. It has been shown to inhibit the growth of various fungal species, including Candida albicans and Aspergillus fumigatus.

properties

IUPAC Name

1-(4-chlorophenyl)-3-(2-imidazol-1-ylethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4S/c13-10-1-3-11(4-2-10)16-12(18)15-6-8-17-7-5-14-9-17/h1-5,7,9H,6,8H2,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEXEEKSLVUKTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=S)NCCN2C=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10384020
Record name N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

219139-36-3
Record name N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10384020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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